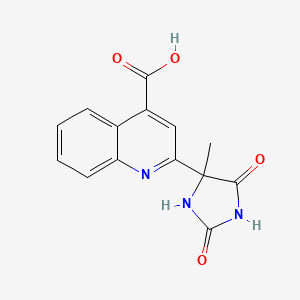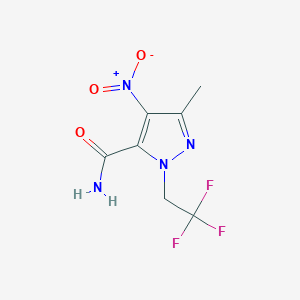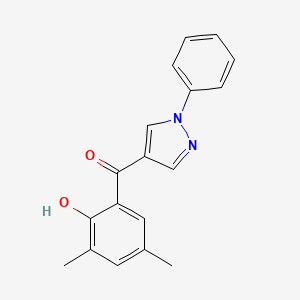
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone: is an organic compound with the molecular formula C18H16N2O2 It is a derivative of phenylpyrazole and is known for its unique chemical structure, which includes a hydroxy group, dimethylphenyl group, and a phenylpyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone typically involves a multi-step reaction process. One common method includes the following steps:
Step 1: The reaction of 2-hydroxy-3,5-dimethylbenzaldehyde with phenylhydrazine in the presence of anhydrous potassium carbonate (K2CO3) and acetone as the solvent. This reaction is carried out under heating conditions for about 8 hours, yielding an intermediate product.
Industrial Production Methods:
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound for industrial applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry for the development of catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in metabolic pathways.
Antimicrobial Activity: Studies have shown that derivatives of this compound exhibit antimicrobial properties.
Medicine:
Drug Development: The compound is being explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group and the phenylpyrazole moiety play crucial roles in binding to the active sites of enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form hydrogen bonds and hydrophobic interactions with target proteins is key to its biological activity .
Comparison with Similar Compounds
- (2-Hydroxy-5-methylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
- (2-Hydroxyphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl ring (e.g., methyl groups) distinguishes these compounds from each other.
- Chemical Properties: These structural differences can lead to variations in chemical reactivity, solubility, and stability.
- Biological Activity: The unique combination of functional groups in (2-Hydroxy-3,5-dimethylphenyl)(1-phenyl-1H-pyrazol-4-YL)methanone may result in distinct biological activities compared to its analogs .
Properties
CAS No. |
93065-68-0 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(2-hydroxy-3,5-dimethylphenyl)-(1-phenylpyrazol-4-yl)methanone |
InChI |
InChI=1S/C18H16N2O2/c1-12-8-13(2)17(21)16(9-12)18(22)14-10-19-20(11-14)15-6-4-3-5-7-15/h3-11,21H,1-2H3 |
InChI Key |
GPQQYGCUNSQTTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C2=CN(N=C2)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


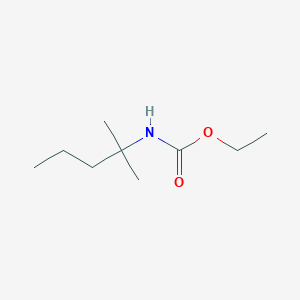

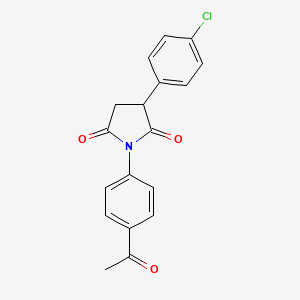
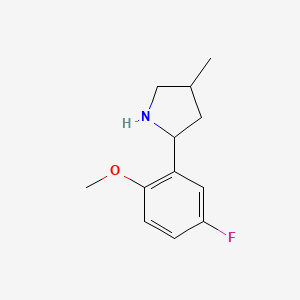
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
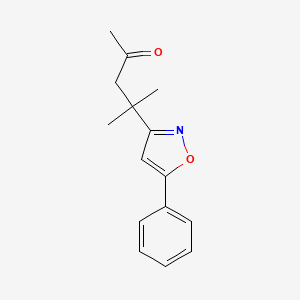
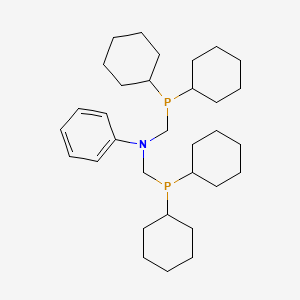
![1-[2-(4-Hydroxyphenyl)-1-benzofuran-3-yl]propan-1-one](/img/structure/B12883084.png)
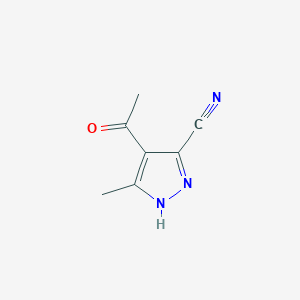
![2-{[2-(2-Methylpropyl)-3,4-dihydro-2H-pyrrol-5-yl]amino}ethan-1-ol](/img/structure/B12883092.png)

![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
